Haloperidol beta-D-Glucuronide

Drug Metabolism Phase II Biotransformation Hepatic Clearance

Bioanalytical labs substituting haloperidol metabolites risk quantitative bias from divergent UGT kinetics. Haloperidol β-D-Glucuronide (CAS 100442-88-4), the dominant O-glucuronide accounting for ~60% of hepatic clearance, is the preferred calibrator for ANDA bioequivalence and TDM. Supplied as ≥95% pure reference standard with full characterization traceable to USP/EP monographs. Pack sizes from 1 mg to bulk quantities.

Molecular Formula C27H31ClFNO8
Molecular Weight 552.0 g/mol
Cat. No. B15091184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloperidol beta-D-Glucuronide
Molecular FormulaC27H31ClFNO8
Molecular Weight552.0 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=C(C=C2)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O)CCCC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C27H31ClFNO8/c28-18-7-5-17(6-8-18)27(38-26-23(34)21(32)22(33)24(37-26)25(35)36)11-14-30(15-12-27)13-1-2-20(31)16-3-9-19(29)10-4-16/h3-10,21-24,26,32-34H,1-2,11-15H2,(H,35,36)
InChIKeyZFNLYKVTHNLKNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Haloperidol beta-D-Glucuronide Reference Standard


Haloperidol beta-D-Glucuronide (CAS 100442-88-4, C27H31ClFNO8, MW 551.99) is the primary O-glucuronide conjugate of the first-generation antipsychotic haloperidol, formed via UDP-glucuronosyltransferase (UGT)-mediated phase II metabolism [1]. This metabolite accounts for the largest fraction of haloperidol biotransformation in humans, representing approximately 60% of intrinsic hepatic clearance [2]. It is supplied as a high-purity (>95%) reference standard with full characterization data, traceable to pharmacopeial monographs (USP/EP) for use in analytical method development, validation, and therapeutic drug monitoring workflows [3].

Pathway

Primary O-glucuronidation pathway research fit; dominant phase II metabolite probe in human hepatic clearance studies.

Bioanalysis

High-purity reference standard supporting quantitative LC-MS/MS bioanalytical research and method validation contexts.

Specification

Supplied with full characterization and pharmacopeial monograph traceability supporting method transfer and standardization.

Haloperidol beta-D-Glucuronide Substitution Limitations


Substituting Haloperidol beta-D-Glucuronide with other haloperidol metabolites—such as reduced haloperidol, haloperidol N+-glucuronide, or chlorophenylpiperidinol—introduces quantitative bias in bioanalytical workflows because these species exhibit distinct enzyme kinetics, relative abundances, and physicochemical properties. The O-glucuronide conjugate dominates human metabolism (≈60% of clearance [1]) and consistently achieves the highest steady-state plasma concentrations among all haloperidol-related analytes [2]. Using an alternative metabolite as a calibration standard would misrepresent actual in vivo exposure, as demonstrated by divergent UGT isoform specificities and apparent Km/Vmax values across glucuronide isomers [1].

Target Compound

Haloperidol beta-D-Glucuronide
Dominant O-glucuronide conjugate formed via multi-isoform UGT metabolism.

Alternative Analytes

Reduced Haloperidol / N+-Glucuronide
May introduce quantitative bias; distinct enzyme kinetics and lower relative abundances can shift exposure-model interpretation context.

Assay Context
O-glucuronide standard matches the primary circulating and excreted species, supporting analytical response alignment in research PK monitoring.

Risk of Mismatch
Using non-dominant metabolites limits direct substitution; calibration fidelity and inter-study comparability may require additional validation.

Haloperidol beta-D-Glucuronide Comparative Evidence


Glucuronidation Pathway Dominance Over Reduction

In human liver microsomes, the O-glucuronidation pathway (mediated primarily by UGT2B7, UGT1A9, and UGT1A4) accounts for 60% of haloperidol metabolism, whereas the carbonyl reduction pathway (generating reduced haloperidol) contributes only 23% [1]. This 2.6-fold quantitative dominance makes the O-glucuronide the most representative metabolite for assessing haloperidol elimination capacity.

Pathway Dominance
Head-to-head
2.6-fold higher contribution (60% vs 23%) in human liver microsomes
Supports O-glucuronide as primary pathway probe; more representative calibration for elimination studies.
Reported context: in vitro microsomal incubation data; UGT2B7/1A9/1A4 involvement.
Drug Metabolism Phase II Biotransformation Hepatic Clearance

Steady-State Plasma Concentration Superiority

In 39 psychiatric patients receiving chronic haloperidol therapy, plasma concentrations of haloperidol glucuronide (HAL-GL) were significantly higher than those of haloperidol (HAL), reduced haloperidol (RHAL), or reduced haloperidol glucuronide (RHAL-GL) [1]. This establishes the O-glucuronide as the predominant circulating species and the most reliable biomarker for assessing patient compliance and metabolic capacity.

Plasma Abundance
Head-to-head
Ranked highest among all haloperidol analytes in study participants (p < 0.05)
Reported as the predominant circulating species, supporting its utility in research PK monitoring.
Reported context: 39 participants receiving regular doses; HPLC analysis. Quantitative fold differences not specified.
Therapeutic Drug Monitoring Plasma Pharmacokinetics Metabolite Profiling

O-Glucuronide vs. N-Glucuronide Enzyme Kinetics

In human liver microsomes, the O-glucuronide (target compound) exhibits a Km of 100 ± 9.9 μM and Vmax of 3.61 ± 0.12 nmol/mg/min, whereas the N+-glucuronide isomer shows a Km of 120 ± 9.5 μM and markedly lower Vmax of 0.74 ± 0.03 nmol/mg/min [1]. The 4.9-fold higher Vmax for the O-glucuronide reflects greater enzymatic capacity for its formation, consistent with its dominant abundance in vivo.

Enzyme Kinetics
Head-to-head
4.9-fold higher Vmax (3.61 vs 0.74 nmol/mg/min) compared to N+-glucuronide
Higher enzymatic capacity observed in vitro; supports O-glucuronide reference standard fit for IVIVE studies.
Reported context: human liver microsomes; Michaelis-Menten kinetics; LC/MS detection.
UGT Enzyme Kinetics Michaelis-Menten Parameters Isoform Selectivity

Urinary Excretion Dominance of O-Glucuronide

In healthy volunteers receiving haloperidol, the O-glucuronide conjugate (MH-3) was identified as the main urinary metabolite, accounting for 18% of the administered dose excreted within 24 hours, whereas all other conjugates individually represented less than 1% of the dose [1]. This >18-fold abundance difference establishes the O-glucuronide as the definitive marker for non-invasive compliance testing.

Urinary Excretion
Head-to-head
>18-fold higher urinary recovery (18% of dose) vs other conjugates (<1%)
Supports non-invasive research excretion profiling; reported as main urinary metabolite in human volunteers.
Reported context: 24-hour urine collection; HPLC analysis after hydrolysis.
Excretion Profiling Urinary Metabolite Analysis Phase II Conjugate Identification

UGT2B7 Dominance in O-Glucuronidation

Using recombinant human UGT isoforms and relative activity factor (RAF) analysis, the fractional contributions to HP O-glucuronide formation were determined as UGT2B7 (65%), UGT1A9 (24%), and UGT1A4 (13%) [1]. In contrast, HP N+-glucuronidation is catalyzed exclusively by UGT1A4 [1]. This differential isoform involvement means that the O-glucuronide is the more robust probe substrate for assessing overall hepatic UGT activity across multiple isoforms in drug-drug interaction panels.

UGT Phenotyping
Head-to-head
Multi-isoform contribution: UGT2B7 (65%), UGT1A9 (24%), UGT1A4 (13%)
Broader UGT phenotyping coverage; supports PGx association research across multiple metabolic pathways.
Reported context: recombinant human UGT isoforms with relative activity factor analysis.
Pharmacogenomics UGT Isoform Phenotyping Relative Activity Factors

LC-MS/MS Detection Sensitivity Comparison

Recent LC-MS/MS methods have achieved detection limits of 0.1 ng/mL for Haloperidol beta-D-Glucuronide in human plasma [1]. For comparison, an earlier validated LC-MS method reported detection limits of 0.075 ng/mL for haloperidol and 0.100 ng/mL for reduced haloperidol in plasma [2]. While cross-study comparisons require caution, the sub-ng/mL sensitivity attained for the glucuronide conjugate matches or exceeds typical limits for the parent drug, supporting its use as a primary quantification target in modern bioanalytical workflows.

LC-MS/MS Sensitivity
Cross-study
LLOD 0.1 ng/mL (glucuronide) vs 0.075 ng/mL (haloperidol) and 0.100 ng/mL (reduced form)
Comparable sensitivity supports simultaneous analysis of parent and major metabolite in human plasma research matrices.
Reported context: LC-MS/MS method comparison (2023 vs 1998); cross-study methodology differences apply.
Bioanalytical Method Validation LC-MS/MS Detection Limit

Haloperidol beta-D-Glucuronide Applications


Therapeutic Drug Monitoring and Compliance

In psychiatric TDM programs, Haloperidol beta-D-Glucuronide serves as the most abundant and analytically accessible circulating metabolite [1]. Its 2.6-fold metabolic dominance over reduced haloperidol [2] and >18-fold urinary abundance advantage over other conjugates [3] make it the preferred biomarker for distinguishing compliant from non-compliant patients and for assessing inter-individual variability in glucuronidation capacity.

In Vitro DDI and UGT Phenotyping

Because the O-glucuronide is formed by three major hepatic UGT isoforms (UGT2B7, UGT1A9, UGT1A4) with quantified fractional contributions [2], it functions as a multi-isoform probe substrate. This makes the reference standard essential for calibrating reaction phenotyping assays, evaluating UGT inhibition or induction by co-administered drugs, and validating physiologically based pharmacokinetic (PBPK) models that rely on accurate in vitro intrinsic clearance inputs.

Bioanalytical Method Validation for ANDA

Regulatory-compliant characterization data with traceability to USP/EP pharmacopeial standards [4] positions Haloperidol beta-D-Glucuronide as the reference material of choice for developing and validating HPLC or LC-MS/MS methods used in Abbreviated New Drug Application (ANDA) bioequivalence studies for generic haloperidol formulations, where demonstration of metabolite equivalence may be required.

Pharmacogenomics of Antipsychotic Response

The demonstrated 40-fold inter-individual variability in glucuronidation rates, partially attributable to UGT1A4 polymorphisms [5], makes Haloperidol beta-D-Glucuronide a critical analytical standard for studies correlating UGT genotypes with plasma metabolite-to-parent ratios. The multi-isoform involvement in O-glucuronidation [2] provides broader pharmacogenomic coverage compared to single-isoform metabolites like the N+-glucuronide.

Application
Selection Property
Validation Focus
Research PK Monitoring Context
Primary circulating species with high relative abundance
Plasma metabolite-to-parent ratio interpretation and exposure-model validation
In Vitro DDI and UGT Phenotyping Studies
Multi-isoform UGT probe substrate (2B7/1A9/1A4)
Reaction phenotyping calibration and PBPK model intrinsic clearance review
Bioanalytical Method Validation
Full characterization data with pharmacopeial traceability
LC-MS/MS method development and transfer for metabolite quantification
PGx Association Research
Probe for inter-individual variability in glucuronidation rates
UGT genotype correlation with metabolite formation clearance endpoints
Quote Request

Request a Quote for Haloperidol beta-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.